

physical and chemical properties of 6-Chloroquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloroquinazoline-2,4-diamine

Cat. No.: B094355

[Get Quote](#)

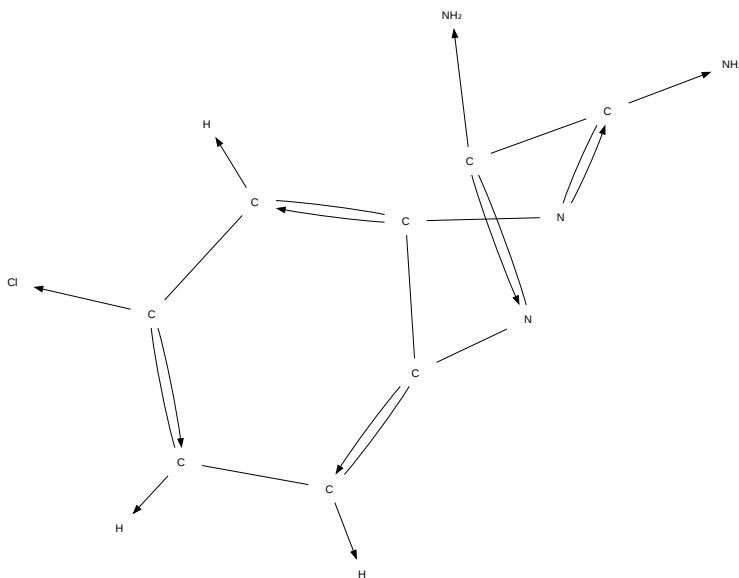
An In-depth Technical Guide to **6-Chloroquinazoline-2,4-diamine** for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Chloroquinazoline-2,4-diamine** (CAS No: 18671-95-9), a key heterocyclic scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the compound's structure, physicochemical characteristics, spectral profile, synthesis, and reactivity. By integrating field-proven insights and standard experimental protocols, this guide serves as an authoritative resource for leveraging this molecule in the design and synthesis of novel therapeutic agents, particularly kinase inhibitors.

Core Chemical Identity and Structure

6-Chloroquinazoline-2,4-diamine is a substituted quinazoline that has garnered significant interest as a foundational structure in drug discovery. Its scaffold allows for versatile functionalization at the amino groups, making it a valuable starting point for creating libraries of bioactive compounds.[\[1\]](#)


Nomenclature and Identifiers

A consistent and accurate identification of a chemical entity is paramount for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.

Identifier	Value	Source
IUPAC Name	6-chloroquinazoline-2,4-diamine	[2] [3]
CAS Number	18671-95-9	[2]
Molecular Formula	C ₈ H ₇ CIN ₄	[2]
Molecular Weight	194.62 g/mol	[2] [4]
InChI Key	ZMQPXDMCQOHVLV-UHFFFAOYSA-N	[2]
Canonical SMILES	C1=CC2=C(C=C1Cl)C(=NC(=N2)N)N	[3]

Chemical Structure

The structural arrangement of **6-Chloroquinazoline-2,4-diamine** features a pyrimidine ring fused to a benzene ring, with a chlorine atom at position 6 and two amino groups at positions 2 and 4. This configuration is crucial for its role as a pharmacophore.

[Click to download full resolution via product page](#)**Caption:** Chemical structure of **6-Chloroquinazoline-2,4-diamine**.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Summary of Properties

The table below consolidates available experimental and predicted data for **6-Chloroquinazoline-2,4-diamine**.

Property	Value	Type	Source
Physical Form	Yellow Solid	Experimental	[2]
XlogP	1.6	Predicted	[3]
Storage Temp.	0-5 °C	Experimental	[2]
Melting Point	Data not available	-	
Boiling Point	Data not available	-	
Solubility	Data not available	-	
pKa	Data not available	-	

Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities.

Methodology (Capillary Method):

- **Sample Preparation:** Ensure the yellow solid sample is completely dry and finely powdered.
[\[2\]](#)

- Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
- Validation: Perform the measurement in triplicate to ensure reproducibility.

Experimental Protocol: Aqueous Solubility Determination

Causality: Solubility directly impacts bioavailability and formulation development. The presence of two basic amino groups and the quinazoline core suggests pH-dependent solubility.

Methodology (Shake-Flask Method):

- Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
- Equilibration: Add an excess amount of **6-Chloroquinazoline-2,4-diamine** to a known volume of each buffer in a sealed vial.
- Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples to pellet the undissolved solid.
- Quantification: Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Experimental Protocol: pKa Determination

Causality: The pKa values, which correspond to the ionization constants of the amino groups, are critical for predicting the compound's charge state at different physiological pHs. This influences receptor binding, membrane permeability, and solubility.

Methodology (Potentiometric Titration):

- Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure complete dissolution.
- Titration Setup: Use a calibrated pH meter and an automated titrator.
- Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the basic nitrogens. Record the pH as a function of the volume of titrant added.
- Data Analysis: Plot the pH versus the volume of titrant. The pKa values can be determined from the midpoints of the buffer regions in the titration curve. Specialized software is often used to calculate the pKa from the inflection points of the first derivative of the curve.
- Validation: The experiment should be repeated to ensure the results are consistent.

Spectroscopic and Spectrometric Analysis

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Insight: Mass spectrometry provides the exact mass of the molecule and its fragmentation pattern, which serves as a molecular fingerprint. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry setups.[\[3\]](#)

Predicted Data:

- Monoisotopic Mass: 194.03592 Da[3]
- Adduct $[M+H]^+$: m/z 195.04320[3]
- Adduct $[M+Na]^+$: m/z 217.02514[3]

Protocol (Electron Impact - EI-MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]
- Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against the m/z ratio.
- Interpretation: Analyze the molecular ion peak (M^+) to confirm the molecular weight. Study the fragmentation pattern to corroborate the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Insight: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For **6-Chloroquinazoline-2,4-diamine**, ^1H NMR will reveal the number of different types of protons and their neighboring environments, while ^{13}C NMR will identify the number of unique carbon atoms.

Protocol (^1H and ^{13}C NMR):

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent. Given the presence of exchangeable amine protons (NH_2), DMSO-d₆ is a highly suitable solvent as it allows for the observation of these protons.
- Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Analysis:
 - Chemical Shift (δ): Expect aromatic protons in the ~7.0-8.5 ppm region. The NH_2 protons will likely appear as a broad singlet, the position of which can be concentration-dependent.
 - Integration: The integral ratios should correspond to the number of protons in each environment (e.g., 1H, 1H, 1H for the aromatic protons).
 - Splitting (Multiplicity): Analyze the coupling patterns (e.g., doublets, singlets) of the aromatic protons to confirm their positions on the chlorinated benzene ring.
- ^{13}C NMR Analysis: Identify the number of distinct carbon signals. Aromatic and quinazoline carbons will typically appear in the 110-160 ppm range.
- Validation: Use 2D NMR techniques like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Synthesis and Reactivity

6-Chloroquinazoline-2,4-diamine is a synthetic intermediate. Its synthesis generally follows established routes for quinazoline chemistry, and its reactivity is key to its utility as a scaffold.

Proposed Synthetic Pathway

A common and effective method for synthesizing the quinazoline-2,4-diamine core starts from an appropriately substituted aminobenzoic acid.^[1] The pathway below is a logical and field-proven approach.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **6-Chloroquinazoline-2,4-diamine**.

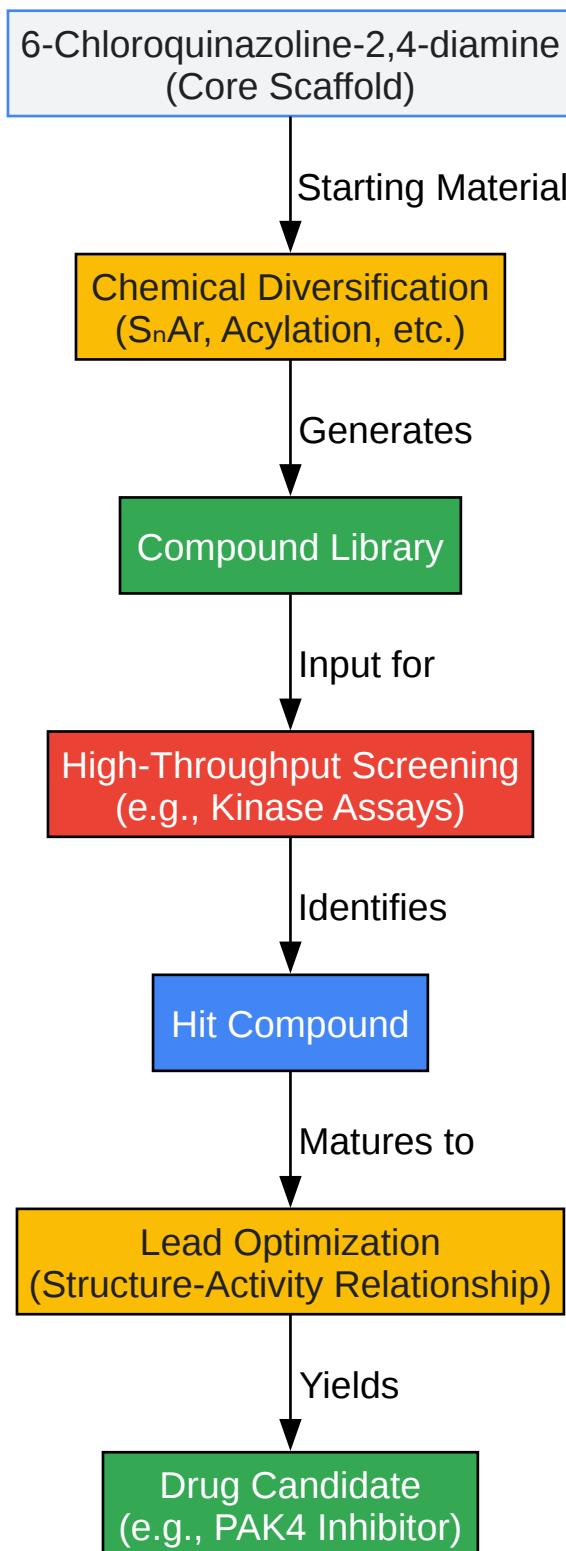
Protocol Steps:

- Cyclization: 2-Amino-5-chlorobenzoic acid is reacted with urea at elevated temperatures. This condensation reaction forms the pyrimidine ring, yielding 6-chloroquinazoline-2,4(1H,3H)-dione.[\[1\]](#)
- Chlorination: The resulting dione is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl_3), often with a catalytic amount of a base like N,N-dimethylaniline. This step converts the ketone groups into more reactive chloro groups, forming the key intermediate 2,4,6-trichloroquinazoline.[\[6\]](#)
- Amination: The dichloro intermediate undergoes nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) with ammonia (or an ammonia source). This reaction typically proceeds in a stepwise manner, with the more reactive C4-Cl being displaced first, followed by the C2-Cl, often requiring heat, to yield the final product, **6-Chloroquinazoline-2,4-diamine**.[\[7\]](#)[\[8\]](#)

Chemical Reactivity

The primary utility of **6-Chloroquinazoline-2,4-diamine** in drug discovery stems from the reactivity of its two amino groups. These groups can act as nucleophiles, allowing for the attachment of various side chains through reactions such as:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
- Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.


This versatile reactivity enables the systematic exploration of the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Drug Discovery

The 2,4-diaminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

Kinase Inhibitors

A primary application is in the development of kinase inhibitors. The 2,4-diaminoquinazoline core mimics the hinge-binding motif of ATP, allowing it to anchor effectively in the ATP-binding pocket of many kinases. The amino groups serve as crucial hydrogen bond donors.

[Click to download full resolution via product page](#)

Caption: Role of the scaffold in a typical drug discovery cascade.

Specifically, derivatives of 6-chloro-quinazoline-2,4-diamine have been synthesized and investigated as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4), a target implicated in cancer cell proliferation and migration.^[1] The chlorine at the 6-position can be used to modulate electronic properties or serve as a vector for further modification to explore interactions with specific sub-pockets of the kinase active site.

Other Therapeutic Areas

Beyond oncology, the quinazoline-2,4-diamine scaffold is found in agents developed for other indications. For instance, related compounds have been explored for their potential as antimalarial, antifungal, and anti-inflammatory agents, highlighting the broad therapeutic applicability of this heterocyclic system.^{[6][9][10]}

Conclusion

6-Chloroquinazoline-2,4-diamine is a high-value chemical intermediate with well-defined structural features and versatile reactivity. Its physicochemical properties make it a suitable starting point for the synthesis of drug-like molecules. This guide has provided a consolidated resource of its known properties, along with standardized, actionable protocols for its characterization and synthesis. For drug discovery teams, a thorough understanding of this scaffold is the first step toward rationally designing the next generation of targeted therapeutics.

References

- **6-chloroquinazoline-2,4-diamine** (C8H7CIN4). (n.d.). PubChemLite.
- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega.
- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). Journal of Medicinal Chemistry.
- Spectral data of compound 5a-5m, 6a-6e. (n.d.). AWS.
- Cas 23680-84-4, 2-Chloro-4-amino-6,7-dimethoxyquinazoline. (n.d.). Lookchem.
- 2,4-Quinazolinediamine, 5-chloro-. (n.d.). PubChem.
- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica.
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.

- Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. (2001). ACS Combinatorial Science.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
- 6-Chloro-2,4-diphenylquinazoline. (n.d.). PubChem.
- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. (2023). ACS Omega.
- In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. (1976). PubMed.
- Electron Impact Mass Spectrometry (EI-MS). (n.d.). University of Wisconsin-Madison Chemistry Department.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Chloro-quinazoline-2,4-diamine | 18671-95-9 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 3. PubChemLite - 6-chloroquinazoline-2,4-diamine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]
- 4. 2,4-Quinazolinediamine, 5-chloro- | C8H7ClN4 | CID 205130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. derpharmacemica.com [derpharmacemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline | lookchem [lookchem.com]
- 10. In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physical and chemical properties of 6-Chloroquinazoline-2,4-diamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094355#physical-and-chemical-properties-of-6-chloroquinazoline-2-4-diamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com